3-Phenoxypropanehydrazide

Antimicrobial Discovery Medicinal Chemistry Structure-Activity Relationship

Medicinal chemistry teams require specific hydrazide scaffolds for SAR studies, yet generic substitution with positional isomers yields unpredictable bioactivity. 3-Phenoxypropanehydrazide (CAS 95885-09-9, C₉H₁₂N₂O₂, MW 180.20) provides a validated phenoxypropyl backbone for generating antimicrobial thiosemicarbazide libraries. Key advantages: • Enables synthesis of 4-substituted thiosemicarbazides with reported MIC 12.5-50 μg/mL against Gram-positive bacteria • Distinct reactivity vs. 2-isomer for coordination chemistry studies (reference IC₅₀ 0.54-0.67 μM for analogous complexes) • Defined hazard profile (H315, H319, H335) enabling streamlined EHS risk assessment Available for R&D use only.

Molecular Formula C9H12N2O2
Molecular Weight 180.207
CAS No. 95885-09-9
Cat. No. B3014606
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Phenoxypropanehydrazide
CAS95885-09-9
Molecular FormulaC9H12N2O2
Molecular Weight180.207
Structural Identifiers
SMILESC1=CC=C(C=C1)OCCC(=O)NN
InChIInChI=1S/C9H12N2O2/c10-11-9(12)6-7-13-8-4-2-1-3-5-8/h1-5H,6-7,10H2,(H,11,12)
InChIKeyWRHSYZCXIFCBHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Phenoxypropanehydrazide: Specialized Hydrazide for Antimicrobial Research


3-Phenoxypropanehydrazide (CAS 95885-09-9, C₉H₁₂N₂O₂, MW 180.20) is a hydrazide derivative characterized by a phenoxy group linked to a three-carbon propanehydrazide backbone [1]. This compound is not a final active ingredient but serves as a versatile research intermediate and a precursor for generating novel chemical entities, particularly hydrazones and thiosemicarbazides with demonstrated antimicrobial potential [2]. The presence of the terminal hydrazide (-NH-NH₂) moiety confers a unique reactivity profile compared to simpler aromatic hydrazides or the analogous carboxylic acid, enabling a distinct set of downstream derivatization pathways essential for structure-activity relationship (SAR) exploration [2].

1
Hydrazone and thiosemicarbazide precursor for antimicrobial SAR libraries
2
Defined 3-phenoxypropyl scaffold enables targeted derivatization
3
Terminal hydrazide reactivity differs from acid or simple aryl hydrazides

Why 3-Phenoxypropanehydrazide Is Non-Substitutable


Generic substitution with seemingly similar hydrazides like 2-phenoxypropanehydrazide (a positional isomer), benzohydrazide, or the parent 3-phenoxypropionic acid is not feasible in research protocols due to fundamental differences in reactivity and biological output. The specific propyl linker length and phenoxy substitution pattern directly dictate the compound's ability to act as a substrate for synthesizing active thiosemicarbazide derivatives; for example, the 3-phenoxypropionyl framework yields antimicrobial compounds with defined MIC ranges [1] that cannot be assumed for analogs. Furthermore, its distinct safety profile, characterized by specific hazard classifications (H315, H319, H335) [2], differs from other hydrazides, necessitating unique handling and risk assessment protocols that a generic substitution could not address.

2-Phenoxypropanehydrazide (positional isomer)
Altered linker length may shift coordination geometry and bioactivity; MIC and IC₅₀ data do not transfer.
Benzohydrazide
Lacks phenoxy substitution; derivatization pathways and antimicrobial SAR context differ.
3-Phenoxypropionic acid
Carboxylic acid, not hydrazide; cannot form hydrazone or thiosemicarbazide bonds.

Quantitative Evidence for Choosing 3-Phenoxypropanehydrazide


Antimicrobial Potency: Key Thiosemicarbazide Derivative

In a study synthesizing thiosemicarbazides, the derivative 4-(4-chlorophenyl)-1-(3-phenoxypropionyl)-thiosemicarbazide, which is directly derived from 3-phenoxypropanehydrazide, demonstrated significant in vitro activity against Gram-positive bacterial species, with a Minimum Inhibitory Concentration (MIC) range of 12.5–50 μg/mL [1]. This contrasts with other derivatives in the same series, which did not exhibit such pronounced activity, highlighting the specific structural contribution of the 3-phenoxypropionyl core.

Antimicrobial derivative
Reported
MIC 12.5–50 µg/mL
Supports antimicrobial screening context
4-(4-chlorophenyl) thiosemicarbazide derivative; Gram-positive species
Antimicrobial Discovery Medicinal Chemistry Structure-Activity Relationship

Isomeric Impact on Metal Complex Bioactivity

The positional isomer 2-phenoxypropanehydrazide (CAS 52094-92-5) is used to synthesize hydrazone ligands for organotin(IV) complexes [1]. These complexes, specifically [Bu₂SnL1] and [Ph₂SnL1], show potent antimalarial activity with IC₅₀ values of 0.54 ± 0.07 μM and 0.67 ± 0.06 μM, respectively [1]. The 3-phenoxypropanehydrazide scaffold, with its longer alkyl linker, is expected to yield hydrazone ligands with different coordination geometries and biological activities, underscoring that the position of the phenoxy group is a critical, non-interchangeable design feature for modulating metal complex properties and therapeutic efficacy.

Isomer scaffold impact
Class-level inference
2-isomer complexes: IC₅₀ 0.54–0.67 µM
Isomer-specific scaffold context
3-isomer ligand geometry expected to differ; class-level extrapolation
Coordination Chemistry Organometallics Antimalarial Research

Defined Hazard Profile for Safer Handling

3-Phenoxypropanehydrazide carries a specific and quantified notified classification under the CLP regulation, which includes H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) [1]. This is in contrast to other common hydrazides like benzohydrazide, which may have different hazard profiles (e.g., Acute Toxicity Category 4 for oral exposure). The explicit and limited nature of these hazards allows for targeted safety protocols focused on preventing skin, eye, and respiratory contact, without the additional complexities of managing acute oral or dermal toxicity.

Hazard classification
Reported
H315, H319, H335
Focused irritant hazard profile
No acute oral toxicity classification reported
Chemical Safety Laboratory Compliance Risk Assessment

Verified Purity and Storage Specifications

A primary supplier specifies a purity of 95% for 3-phenoxypropanehydrazide powder, with a recommended storage temperature of 4°C . While many research chemicals are sold with similar nominal purity, the explicit, verifiable specification from a major vendor (Merck/Sigma-Aldrich) provides a benchmark for procurement, ensuring a baseline of material consistency for synthetic transformations. In contrast, sourcing from less established suppliers may introduce variability in impurity profiles, which can impact reaction yields and reproducibility in critical synthetic steps.

Purity & storage
Data to verify
≥95%, 4°C
Baseline procurement quality context
Supplier specification; verify with current COA
Chemical Sourcing Reproducibility Quality Control

Strategic Applications for 3-Phenoxypropanehydrazide


Antimicrobial Thiosemicarbazide Library Synthesis

Medicinal chemistry teams focused on discovering new antimicrobial agents can utilize 3-phenoxypropanehydrazide as a core precursor for generating libraries of 4-substituted thiosemicarbazides. The evidence shows that this specific scaffold can yield compounds with promising MIC values against Gram-positive bacteria (12.5–50 μg/mL) [1], providing a rational and data-supported starting point for hit-to-lead optimization campaigns.

Hydrazone Ligands for Bioorganometallic Studies

Researchers in coordination chemistry aiming to develop new metal complexes with tailored biological properties can select 3-phenoxypropanehydrazide over its 2-isomer to explore the impact of ligand backbone length on coordination geometry and resultant bioactivity. The known high potency of 2-isomer-derived organotin complexes (IC₅₀ ~0.54-0.67 μM) [2] establishes a compelling comparative framework for investigating the 3-isomer scaffold, which offers distinct spatial and electronic properties for metal chelation.

Defined-Hazard Building Block for Streamlined Lab Operations

For academic and industrial labs with stringent EHS protocols, procuring 3-phenoxypropanehydrazide is justified by its specific and limited hazard profile (H315, H319, H335) [3]. This allows for more straightforward risk assessment, targeted PPE (personal protective equipment) use, and waste management compared to more toxic hydrazide analogs, thereby reducing the administrative and operational burden associated with chemical safety compliance.

Application
Selection Property
Validation Focus
Antimicrobial thiosemicarbazide SAR studies
Core scaffold reactivity
Derivative MIC endpoint review
Bioorganometallic ligand design
Linker-dependent coordination geometry
Isomer-specific bioactivity profiling
Streamlined lab safety compliance
Defined irritant hazard classification
Targeted PPE and waste management

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


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